molecular formula C11H7Cl2N B14183137 Quinoline, 2-(2,2-dichloroethenyl)- CAS No. 836601-78-6

Quinoline, 2-(2,2-dichloroethenyl)-

Cat. No.: B14183137
CAS No.: 836601-78-6
M. Wt: 224.08 g/mol
InChI Key: NZGIIHNEYRPULM-UHFFFAOYSA-N
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Description

Quinoline, 2-(2,2-dichloroethenyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its wide range of applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 2-(2,2-dichloroethenyl)-, can be achieved through various methods. One common approach involves the reaction of o-aminothiophenol with 1,3-ynone, followed by a series of steps including Michael addition, cyclization, and desulfurization . Another method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization reactions to form the quinoline structure .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-(2,2-dichloroethenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Quinoline, 2-(2,2-dichloroethenyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Primaquine: Another antimalarial agent with a quinoline core.

    Ciprofloxacin: An antibiotic that contains a quinoline moiety.

Uniqueness

This modification can lead to improved efficacy in its biological and industrial applications compared to other quinoline derivatives .

Properties

CAS No.

836601-78-6

Molecular Formula

C11H7Cl2N

Molecular Weight

224.08 g/mol

IUPAC Name

2-(2,2-dichloroethenyl)quinoline

InChI

InChI=1S/C11H7Cl2N/c12-11(13)7-9-6-5-8-3-1-2-4-10(8)14-9/h1-7H

InChI Key

NZGIIHNEYRPULM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=C(Cl)Cl

Origin of Product

United States

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